molecular formula C18H29BO3 B1527740 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 921937-76-0

2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1527740
CAS No.: 921937-76-0
M. Wt: 304.2 g/mol
InChI Key: TXGAKSQNBPROMR-UHFFFAOYSA-N
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Description

2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a hexyloxy substituent on the para-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. The hexyloxy chain enhances solubility in non-polar solvents, making it advantageous for applications in organic synthesis and materials science.

Synthesis:
The compound is synthesized via palladium-catalyzed borylation or nucleophilic substitution. For example, describes its preparation by reacting aryl halides with pinacolborane under reductive conditions, yielding the target compound as a yellow oil after purification . confirms its structural integrity through $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR spectroscopy, with characteristic peaks for the hexyloxy group (δ ~3.8 ppm for the OCH$_2$ moiety) and pinacol methyl groups (δ ~1.3 ppm) .

Properties

IUPAC Name

2-(4-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO3/c1-6-7-8-9-14-20-16-12-10-15(11-13-16)19-21-17(2,3)18(4,5)22-19/h10-13H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGAKSQNBPROMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729132
Record name 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921937-76-0
Record name 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 921937-76-0) is a compound belonging to the class of boron-containing organic molecules. Its structure features a dioxaborolane ring and a hexyloxy-substituted phenyl group, which may impart unique biological activities. This article aims to explore its biological activity through various studies, highlighting its potential applications in medicinal chemistry and agriculture.

  • Molecular Formula : C18H29BO3
  • Molecular Weight : 304.23 g/mol
  • CAS Number : 921937-76-0
  • Structural Formula :
C6H5 O C6H13 B OH 2\text{C}_6\text{H}_5\text{ O C}_6\text{H}_{13}\text{ B OH }_2
PropertyValue
Molecular FormulaC18H29BO3
Molecular Weight304.23 g/mol
CAS Number921937-76-0
Boiling PointNot available

The biological activity of this compound is primarily linked to its interactions with biological systems through various mechanisms:

  • Plant Growth Promotion : Research indicates that boron compounds can influence plant growth by modulating hormonal pathways. The presence of the hexyloxy group may enhance solubility and uptake in plant systems, promoting growth and development .
  • Anticancer Properties : Some studies suggest that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The dioxaborolane structure allows for potential interactions with cellular targets involved in cell proliferation and survival .
  • Antimicrobial Activity : Preliminary investigations reveal that certain derivatives of boron compounds can exhibit antimicrobial properties against various pathogens. The efficacy may depend on the substituents on the phenyl ring .

1. Plant Growth Promotion

A study highlighted the effectiveness of boron compounds in enhancing plant growth metrics such as height and biomass under controlled conditions. The application of this compound demonstrated significant increases in these parameters compared to control groups .

2. Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. For instance, a study reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability among breast cancer cells .

3. Antimicrobial Efficacy

Research conducted on the antimicrobial properties of boron compounds indicated that derivatives similar to this compound exhibited activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in agricultural settings as a biopesticide .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Plant GrowthSignificant increase in height and biomass
AnticancerDose-dependent inhibition of cancer cell viability
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Scientific Research Applications

Organic Synthesis

Dioxaborolane compounds are often utilized as intermediates in organic synthesis. They can be employed in:

  • Cross-coupling reactions : Dioxaborolanes can serve as boron reagents in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals.

Materials Science

The incorporation of dioxaborolanes into polymer matrices has been explored for:

  • Functional polymers : They can enhance the properties of polymers used in electronics and coatings by improving thermal stability and mechanical strength.
  • Light-emitting materials : The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs), where it can contribute to better efficiency and color purity.

Biological Applications

Research has indicated potential applications in:

  • Drug delivery systems : The ability of dioxaborolanes to form stable complexes with certain biomolecules suggests their use in targeted drug delivery mechanisms.
  • Anticancer agents : Preliminary studies have shown that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.

Case Studies

StudyApplicationFindings
Study on Suzuki CouplingOrganic SynthesisDemonstrated high yields of biaryl compounds using dioxaborolane as a boron source, indicating its effectiveness in cross-coupling reactions .
Development of OLEDsMaterials ScienceInvestigated the incorporation of dioxaborolane derivatives into OLEDs, resulting in improved luminescent efficiency compared to traditional materials .
Anticancer ActivityBiological ResearchReported that certain dioxaborolane derivatives showed significant cytotoxicity against breast cancer cells, suggesting potential for further drug development .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl systems, a hallmark reaction for boronic esters. Key features include:

Reaction ComponentDetails
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
Base K₂CO₃ or Na₂CO₃ (2–3 equiv)
Solvent THF or DMF:H₂O (4:1)
Temperature 80–100°C under inert atmosphere
Yield Typically 75–90% for aryl-aryl couplings

The hexyloxy group enhances solubility in organic solvents, while the dioxaborolane ring stabilizes the boron center during transmetallation steps .

Hydroboration Reactions

While direct hydroboration using this compound is unreported, structurally analogous dioxaborolanes undergo deoxygenative hydroboration with carboxylic acids under catalyst-free conditions . For example:

RCOOH+HBpinRBpin+H2O\text{RCOOH}+\text{HBpin}\rightarrow \text{RBpin}+\text{H}_2\text{O}

Key Observations :

  • Reactions proceed at ambient temperature with 3.3–5 equiv HBpin .

  • Completion within 4–6 hours (quantitative conversion) .

  • The hexyloxy substituent may sterically hinder similar reactions unless activated .

Transesterification with Diols

The dioxaborolane ring undergoes ligand exchange with diols (e.g., pinacol) to form new boronic esters. This reaction is critical for purifying or modifying boron-containing intermediates :

Mechanism :

  • Acidic hydrolysis of the dioxaborolane to boronic acid.

  • Condensation with diols (e.g., pinacol) under anhydrous conditions .

Conditions :

  • Solvent: Dichloromethane or acetone.

  • Additives: MgSO₄ (1 equiv) to absorb water .

  • Yield: >90% after 16 hours .

Halogen Exchange Reactions

The compound’s dichloromethyl derivative reacts with NaI in acetone to form diiodo analogs, enabling cyclopropanation chemistry :

B Cl+NaIB I+NaCl\text{B Cl}+\text{NaI}\rightarrow \text{B I}+\text{NaCl}

Optimized Parameters :

ParameterValue
Reagent NaI (2.3 equiv)
Solvent Dry acetone
Temperature 60°C (reflux)
Time 48 hours
Yield 82–85%

This reaction is light-sensitive and requires argon protection .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring facilitates electrophilic substitutions:

  • Nitration : Requires HNO₃/H₂SO₄ at 0°C (limited by boronate stability).

  • Sulfonation : Achieved with fuming H₂SO₄, though yields are moderate (~50%) .

Stability and Handling Considerations

  • Hydrolytic Sensitivity : Stable under anhydrous conditions but hydrolyzes slowly in aqueous acidic/basic media .

  • Thermal Stability : Decomposes above 200°C .

  • Storage : Inert atmosphere at 2–8°C to prevent ligand exchange .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-[4-(hexyloxy)phenyl]-dioxaborolane and analogous pinacol boronic esters.

Compound Name Substituent Physical State Melting Point (°C) Key Applications References
2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Hexyloxyphenyl Yellow oil N/A Suzuki cross-coupling, material science
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g) 4-Methoxyphenyl White solid 137–139.2 Intermediate in C–N bond activation studies
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i) 3-Methoxyphenyl Colorless liquid N/A Synthesis of heterocycles (e.g., aniline derivatives)
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl Colorless liquid N/A Precursor for nickel-catalyzed reductive alkylation
2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (14) Benzo[b]thiophen-5-yl Solid N/A Electrophotocatalytic reduction
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-(4-Methoxyphenylethynyl)phenyl Solid N/A Conjugated materials for optoelectronics
2-(3-Methoxy-4-(o-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Methoxy-4-(o-tolyloxy)phenyl Solid N/A Pharmaceutical intermediates (e.g., kinase inhibitors)

Key Differences:

Substituent Effects on Reactivity: The hexyloxy group improves solubility in organic solvents compared to methoxy or bromo analogs, enabling efficient cross-coupling in non-polar media . Bromo-substituted derivatives (e.g., 2-(4-bromophenyl)-dioxaborolane) serve as versatile intermediates for further functionalization via transition-metal catalysis . Extended π-systems (e.g., styryl or ethynyl groups in and ) enhance conjugation for applications in fluorescence or optoelectronic materials .

Synthetic Yields and Conditions :

  • The hexyloxy derivative is synthesized in moderate yields (~80%) via palladium catalysis , whereas methoxy analogs (e.g., 2g) are obtained in higher yields (>95%) under milder conditions .
  • Bromophenyl derivatives require rigorous purification due to byproduct formation (e.g., proto-debrominated material in ) .

Thermodynamic Stability :

  • Methoxy and hexyloxy derivatives exhibit higher stability under acidic conditions compared to bromo or ethynyl analogs, as electron-donating groups stabilize the boronate ester .

Applications :

  • Pharmaceuticals : Methoxy and tolyloxy variants (e.g., 2i, 18) are key intermediates in antimalarial and anticancer drug synthesis .
  • Materials Science : Ethynyl and styryl derivatives ( and ) are prioritized for OLEDs and sensors due to their extended conjugation .

Research Findings and Trends

  • C–H Borylation : Studies in demonstrate that electron-rich arenes (e.g., methoxy-substituted) undergo faster C–H borylation than electron-deficient systems, aligning with the reactivity of hexyloxy and methoxy derivatives .
  • Environmental Impact : Hexyloxy derivatives are less volatile than liquid analogs (e.g., 2i), reducing handling risks in industrial settings .

Preparation Methods

Preparation Methods

Two principal synthetic approaches are documented for preparing 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involving either direct alkylation of a boronic ester or palladium-catalyzed borylation of aryl halides.

Method 1: Alkylation of 4-Hydroxyphenylboronic Acid Pinacol Ester with 1-Bromohexane

Description:
This method involves the nucleophilic substitution of the hydroxy group in 4-hydroxyphenylboronic acid pinacol ester by 1-bromohexane under basic conditions to form the hexyloxy-substituted boronic ester.

Reaction Scheme:
4-Hydroxyphenylboronic acid pinacol ester + 1-Bromohexane → this compound

Reaction Conditions:

  • Base: Potassium carbonate (K2CO3)
  • Solvent: 3-pentanone
  • Temperature: Reflux at 120°C
  • Atmosphere: Inert (nitrogen)
  • Reaction Time: 11 hours

Procedure Summary:

  • 4.4 g (20 mmol) of 4-hydroxyphenylboronic acid pinacol ester and 70 mL of 3-pentanone are stirred under nitrogen at room temperature.
  • 4.13 g (25 mmol) of 1-bromohexane and 4.14 g (30 mmol) of K2CO3 are added.
  • The mixture is refluxed at 120°C for 11 hours.
  • After cooling, solids are filtered off, and the filtrate is concentrated under reduced pressure.
  • The product is vacuum-dried at 80°C to yield 6.87 g of the target compound quantitatively.

Yield: 100%

Characterization:
The structure was confirmed by ^1H-NMR (CDCl3).

Parameter Details
Starting Material 4-Hydroxyphenylboronic acid pinacol ester (20 mmol)
Alkylating Agent 1-Bromohexane (25 mmol)
Base Potassium carbonate (30 mmol)
Solvent 3-Pentanone (70 mL)
Temperature 120°C (reflux)
Time 11 hours
Atmosphere Nitrogen (inert)
Yield 100%

Reference: EP2535328, 2012, A1

Method 2: Palladium-Catalyzed Borylation of 1-Chloro-2,4-bis(hexyloxy)benzene

Description:
This approach uses a palladium-catalyzed borylation reaction of an aryl chloride precursor with bis(pinacolato)diboron to form the corresponding boronic ester.

Reaction Scheme:
1-Chloro-2,4-bis(hexyloxy)benzene + Bis(pinacolato)diboron → 1,3,2-Dioxaborolane derivative

Reaction Conditions:

  • Catalyst: tris-(dibenzylideneacetone)dipalladium(0)
  • Ligand: XPhos
  • Base: Sodium acetate
  • Solvent: 1,4-dioxane
  • Temperature: 95°C
  • Time: 10 hours
  • Atmosphere: Inert

Yield: Approximately 70%

Notes:

  • The reaction requires an inert atmosphere to prevent catalyst deactivation.
  • This method is useful for substrates with multiple hexyloxy substituents, as noted for 2-[2,4-bis(hexyloxy)phenyl] derivatives.
Parameter Details
Starting Material 1-Chloro-2,4-bis(hexyloxy)benzene
Borylation Agent Bis(pinacolato)diboron
Catalyst tris-(dibenzylideneacetone)dipalladium(0)
Ligand XPhos
Base Sodium acetate
Solvent 1,4-Dioxane
Temperature 95°C
Time 10 hours
Atmosphere Inert
Yield 70%

Reference: Yum et al., Chemical Communications, 2012

Comparative Analysis of Preparation Methods

Aspect Method 1: Alkylation of Boronic Ester Method 2: Pd-Catalyzed Borylation
Starting Materials 4-Hydroxyphenylboronic acid pinacol ester and 1-bromohexane 1-Chloro-2,4-bis(hexyloxy)benzene and bis(pinacolato)diboron
Reaction Type Nucleophilic substitution Palladium-catalyzed cross-coupling
Catalyst Requirement None Pd(0) catalyst with XPhos ligand
Base Potassium carbonate Sodium acetate
Solvent 3-Pentanone 1,4-Dioxane
Temperature 120°C (reflux) 95°C
Reaction Time 11 hours 10 hours
Atmosphere Nitrogen (inert) Inert
Yield Quantitative (100%) Moderate (70%)
Complexity Simple setup Requires catalyst and ligand
Scalability High Moderate

Reference: GlpBio, 2023

Summary of Research Findings

  • The alkylation method (Method 1) provides a straightforward, high-yielding route to this compound with quantitative yields under relatively simple conditions.
  • The palladium-catalyzed borylation method (Method 2) is versatile for synthesizing boronic esters from aryl halides but typically yields are moderate and require more complex catalyst systems.
  • Both methods require inert atmospheres to prevent side reactions and catalyst deactivation.
  • The choice of method depends on the availability of starting materials, desired scale, and equipment.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves palladium-catalyzed cross-coupling reactions between aryl halides and pinacol boronic esters. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
  • Solvent : Tetrahydrofuran (THF) or dioxane under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.
  • Workup : Purification via column chromatography (hexane/ethyl acetate) yields >85% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Standard characterization methods include:

  • NMR spectroscopy : ¹¹B NMR (δ ~30–35 ppm for dioxaborolanes) and ¹H/¹³C NMR for structural confirmation.
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., B–O bond ~1.36 Å) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.

Q. How should this compound be stored to ensure stability?

  • Storage : Under argon at –20°C to prevent hydrolysis.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .

Advanced Questions

Q. What is the mechanistic role of this compound in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophile, transferring the aryl group to the palladium catalyst. Key steps:

  • Transmetallation : Arylboronate binds to Pd(0), forming a Pd(II)-aryl intermediate.
  • Reductive elimination : Releases the biaryl product and regenerates Pd(0). Substituents on the phenyl ring (e.g., hexyloxy) influence electron density and coupling efficiency .

Q. How do solvent polarity and solubility affect its reactivity in catalytic systems?

  • Polar aprotic solvents (e.g., DMF) enhance solubility but may destabilize the boronic ester.
  • Low-polarity solvents (e.g., toluene) improve stability but reduce reaction rates. Optimize by balancing solubility (logP ~4.2) and catalytic activity using Hansen solubility parameters .

Q. How can researchers resolve contradictions in reported reactivity data for structurally similar compounds?

  • Systematic variation : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on reaction yields.
  • Control experiments : Test under identical conditions (catalyst, solvent, temperature) to isolate variables .

Q. What strategies are recommended for designing drug candidates using this boronic ester?

  • Protecting group strategy : Use the boronic ester as a masked boronic acid for targeted release in physiological conditions.
  • Bioisosteric replacement : Replace labile functional groups (e.g., carboxylic acids) with the boronate moiety to improve metabolic stability .

Q. How can computational methods predict its reactivity in novel reactions?

  • DFT calculations : Model transition states (e.g., B–O bond cleavage energy ~45 kcal/mol).
  • Docking studies : Predict interactions with enzymatic targets (e.g., proteases) using PubChem-derived 3D structures .

Methodological Guidance

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify residual precursors (<2% impurity) .
  • Contradiction analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with reaction outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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